Methyl 2-(piperidin-4-ylmethyl)benzoate Methyl 2-(piperidin-4-ylmethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17717759
InChI: InChI=1S/C14H19NO2/c1-17-14(16)13-5-3-2-4-12(13)10-11-6-8-15-9-7-11/h2-5,11,15H,6-10H2,1H3
SMILES:
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

Methyl 2-(piperidin-4-ylmethyl)benzoate

CAS No.:

Cat. No.: VC17717759

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(piperidin-4-ylmethyl)benzoate -

Specification

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name methyl 2-(piperidin-4-ylmethyl)benzoate
Standard InChI InChI=1S/C14H19NO2/c1-17-14(16)13-5-3-2-4-12(13)10-11-6-8-15-9-7-11/h2-5,11,15H,6-10H2,1H3
Standard InChI Key OHZVWXXHTMJPID-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC=C1CC2CCNCC2

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 2-(piperidin-4-ylmethyl)benzoate features a benzoate ester linked to a piperidine ring via a methylene group. Key structural attributes include:

  • Aromatic benzoate moiety: The ester group at the 2-position of the benzene ring contributes to the compound’s planar geometry and influences its solubility in organic solvents .

  • Piperidine substituent: The six-membered saturated heterocycle introduces basicity, enabling interactions with biological targets such as enzymes and receptors .

  • Hydrochloride salt formation: Protonation of the piperidine nitrogen enhances water solubility, making the hydrochloride salt preferable for pharmacological studies .

Physicochemical Data:

  • LogP: 3.71 (indicative of moderate lipophilicity) .

  • Hydrogen bond donors/acceptors: 1 donor (piperidine NH⁺ in salt form) and 3 acceptors (ester carbonyl oxygen and two ether oxygens) .

  • Solubility: Poor aqueous solubility (0.0397 mg/mL for free base), improved in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • Esterification: 2-(Piperidin-4-yl)benzoic acid reacts with methanol in the presence of a catalytic acid (e.g., HCl) under reflux, yielding the ester .

  • Salt Formation: Treatment with hydrochloric acid converts the free base to its hydrochloride salt, which is purified via recrystallization .

Industrial Methods

Large-scale production employs continuous flow reactors to optimize yield and purity. Key steps include:

  • Catalytic esterification: Using immobilized lipases or acid catalysts to minimize byproducts.

  • Crystallization: Multi-stage cooling crystallization to isolate the hydrochloride salt with >99% purity .

Biological Activities and Mechanisms

Antimicrobial Properties

Methyl 2-(piperidin-4-ylmethyl)benzoate derivatives exhibit broad-spectrum antimicrobial activity:

  • Bacterial targets: Effective against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) .

  • Antifungal activity: Inhibits Candida albicans growth at 32 µg/mL, likely via disruption of cell membrane integrity.

Enzyme Inhibition

The piperidine moiety facilitates binding to enzymatic active sites:

  • Acetylcholinesterase (AChE) inhibition: Analogues demonstrate IC₅₀ values of 3.2–7.8 µM, comparable to donepezil, a clinical AChE inhibitor .

  • Kinase modulation: Suppresses MAPK/ERK signaling pathways at 10 µM, implicating potential anticancer applications .

Anti-Biofilm Activity

At sub-inhibitory concentrations (sub-MIC), the hydrochloride salt reduces Pseudomonas aeruginosa biofilm formation by 60–70% through:

  • Quorum sensing inhibition: Disruption of acyl-homoserine lactone (AHL) signaling .

  • Exopolysaccharide suppression: Decreases biofilm matrix production by 45% at 6.86 µM .

Applications in Medicinal Chemistry

Drug Development

  • Neurological agents: Structural analogs act as 5-HT₁F receptor agonists for migraine therapy, with binding affinities (Kᵢ) of 12–18 nM .

  • Anticancer leads: Derivatives show antiproliferative effects against breast (MCF-7, IC₅₀: 19.9 µM) and ovarian (SK-OV-3, IC₅₀: 75.3 µM) cancer cells .

Chemical Intermediate

The compound serves as a precursor for:

  • Piperidine-based libraries: Used in high-throughput screening for kinase inhibitors .

  • Peptidomimetics: Incorporation into protease-resistant scaffolds for drug design .

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